Product packaging for Chlorhexidine (acetate hydrate)(Cat. No.:)

Chlorhexidine (acetate hydrate)

Cat. No.: B10775363
M. Wt: 643.6 g/mol
InChI Key: JGFZDLOXFRFUTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chlorhexidine (acetate hydrate) is a potent bisbiguanide antiseptic agent with broad-spectrum activity against Gram-positive and Gram-negative bacteria, fungi, and enveloped viruses. Its primary mechanism of action involves the disruption of microbial cell membranes. At low concentrations, chlorhexidine exerts a bacteriostatic effect by attacking the inner cytoplasmic membrane, leading to increased permeability and leakage of intracellular components. At higher concentrations, it acts as a bactericidal agent, causing profound membrane damage and subsequent precipitation of cytoplasmic contents, culminating in cell death.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H40Cl2N10O5 B10775363 Chlorhexidine (acetate hydrate)

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C26H40Cl2N10O5

Molecular Weight

643.6 g/mol

IUPAC Name

acetic acid;2-[6-[[amino-[[amino-(4-chloroanilino)methylidene]amino]methylidene]amino]hexyl]-1-[amino-(4-chloroanilino)methylidene]guanidine;hydrate

InChI

InChI=1S/C22H30Cl2N10.2C2H4O2.H2O/c23-15-5-9-17(10-6-15)31-21(27)33-19(25)29-13-3-1-2-4-14-30-20(26)34-22(28)32-18-11-7-16(24)8-12-18;2*1-2(3)4;/h5-12H,1-4,13-14H2,(H5,25,27,29,31,33)(H5,26,28,30,32,34);2*1H3,(H,3,4);1H2

InChI Key

JGFZDLOXFRFUTG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.CC(=O)O.C1=CC(=CC=C1NC(=NC(=NCCCCCCN=C(N)N=C(N)NC2=CC=C(C=C2)Cl)N)N)Cl.O

Origin of Product

United States

Chemical Synthesis and Advanced Derivatization of Chlorhexidine Acetate Hydrate

Established Synthetic Routes for Chlorhexidine (B1668724) Base and Salt Formation

The synthesis of chlorhexidine is a multi-step process that has been subject to various optimization strategies to improve yield and purity. The core structure, a cationic bisbiguanide, is typically assembled from key precursor molecules.

Precursor Chemistry and Reaction Pathways (e.g., Proguanil Derivatives, Hexamethylene-bis-dicyanodiamide)

The industrial synthesis of chlorhexidine historically involves two primary building blocks: a derivative of cyanoguanidine and a diamine. A common and significant intermediate is 1,6-di(cyanoguanidino)hexane, also known as hexamethylene-bis-dicyanodiamide.

One established pathway begins with the reaction of hexamethylenediamine (B150038) with sodium dicyanamide. google.com This reaction forms the key intermediate, hexamethylene-bis-dicyanodiamide. This intermediate is then coupled with two equivalents of an appropriate aniline (B41778) derivative, such as p-chloroaniline hydrochloride, to form the final chlorhexidine base. google.com The reaction is typically carried out by heating the precursors in a suitable high-boiling solvent, such as glycol ether or n-butanol. google.com

An alternative approach involves building the biguanide (B1667054) structure sequentially. This can be seen in syntheses related to proguanil, which is also a biguanide derivative. google.com The general principle involves the reaction of a cyanamide (B42294) or dicyandiamide (B1669379) derivative with an amine. For chlorhexidine, this translates to the condensation of p-chlorophenyl cyano-guanidine with hexamethylenediamine. This method builds the chlorhexidine molecule by linking two pre-formed p-chlorophenyl biguanide precursors with the hexamethylene chain.

Optimization Strategies for Yield and Purity in Laboratory Synthesis

Efforts to optimize chlorhexidine synthesis have focused on improving reaction conditions to increase yield and minimize the formation of impurities. Key strategies include:

Solvent Selection : Early syntheses often used solvents like nitrobenzene (B124822), which is effective but highly toxic and polluting. google.com Modern methods have shifted to safer and more environmentally friendly solvents such as n-butanol or various glycol ethers, which still provide the necessary reaction conditions but with a better safety profile. google.com

Reaction Conditions : The molar ratios of reactants, reaction temperature, and reaction time are critical parameters that have been fine-tuned. For example, a patented method describes reacting hexamethylene-diamine hydrochloride and sodium dicyandiamide in a 1.0:1.6 to 1.0:2.4 molar ratio at 100-140°C for 2 to 7 hours to produce the intermediate with high yield and purity. google.com This optimization allows the intermediate to be used in the next step without complex purification. google.com

Impurity Control : Impurities in chlorhexidine can arise from unreacted starting materials, side reactions, or residual solvents. Optimization involves refining reaction conditions to drive the reaction to completion and prevent side-product formation. Purification of the final product, often through recrystallization, is a crucial step to remove any remaining impurities.

Formation of Acetate (B1210297) Hydrate (B1144303) Salt from Chlorhexidine Base

Chlorhexidine base itself has very low solubility in water. nih.gov To make it suitable for use in aqueous formulations, it is converted into a salt. The most common salts are the digluconate, dihydrochloride (B599025), and diacetate. nih.gov

The formation of chlorhexidine diacetate hydrate is a straightforward acid-base reaction. nih.govpatsnap.com The chlorhexidine base, which contains multiple basic nitrogen atoms in its biguanide groups, is treated with acetic acid in an aqueous medium. The basic guanidine (B92328) groups are protonated by the acetic acid, forming the corresponding acetate salt. The general reaction is:

Chlorhexidine (base) + 2 CH₃COOH (acetic acid) → Chlorhexidine Diacetate (salt)

The resulting salt is readily soluble in water (19 mg/ml) and also shows solubility in alcohols. sefh.es The presence of water molecules in the crystal lattice leads to the formation of the acetate hydrate. The improved solubility and stability in the pH range of 5-8 are key advantages of using the acetate salt form. sefh.es

Rational Design and Synthesis of Chlorhexidine Analogues and Derivatives

To explore and potentially enhance the properties of chlorhexidine, researchers have designed and synthesized numerous analogues and derivatives. This work is driven by the desire to understand the molecule's mechanism of action and to develop compounds with improved activity or different physical properties.

Strategies for Structural Modification and Functional Group Introduction

Structural modifications of the chlorhexidine molecule have generally focused on three main areas: the terminal aromatic groups, the central alkyl chain, and the counter-ions.

Terminal Group Modification : A common strategy involves replacing the p-chlorophenyl groups with other functionalities. researchgate.net A notable study synthesized a series of analogues where these aromatic groups were replaced with linear and branched alkyl chains of varying lengths. researchgate.net This allows for a systematic investigation of how lipophilicity and steric bulk at the ends of the molecule affect its activity.

Alkyl Chain Modification : The length of the central hexamethylene bridge has also been altered. Analogues with different methylene (B1212753) bridge lengths (e.g., octamethylene, decamethylene) have been synthesized to determine the optimal distance between the two biguanide groups for antimicrobial efficacy. researchgate.net

Counter-Ion Substitution : Beyond modifying the chlorhexidine cation itself, researchers have synthesized new salts with different counter-ions. For instance, a novel chlorhexidine cyclamate salt was created by reacting chlorhexidine dihydrochloride with sodium cyclamate. nih.gov This approach can alter the compound's solubility, taste, and delivery characteristics without changing the core active structure. nih.gov Similarly, co-precipitation of chlorhexidine diacetate with salts like zinc chloride or strontium chloride has been used to create novel particles with modified properties. nih.gov

Exploration of Structure-Activity Relationships at the Molecular Level

The synthesis of chlorhexidine analogues has provided crucial insights into the structure-activity relationships (SAR) that govern its function. By correlating structural changes with antimicrobial activity, a clearer picture of the essential molecular features has emerged. nih.gov

Studies on alkyl bisbiguanides, where the chlorophenyl groups are replaced by alkyl chains, have revealed several key SAR principles researchgate.net:

Alkyl Chain Length : For analogues with the same central bridge, the length of the terminal alkyl chains influences activity.

Methylene Bridge Length : The length of the central polymethylene bridge is vital. A bridge of at least six carbons was found to be necessary for activity against most bacteria, with activity increasing as the bridge length increased within an isolipophilic series.

Branching : The presence of branched terminal alkyl groups was shown to enhance antimicrobial activity compared to unbranched groups of the same bridge length.

These studies demonstrated that the aromatic chlorophenyl groups are not strictly essential for high antimicrobial activity; they can be successfully replaced by appropriate alkyl chains, leading to compounds like Alexidine and Hexidine, which show comparable or even improved activity against certain oral bacteria. researchgate.net

Green Chemistry Principles in Chlorhexidine Synthesis

The industrial production of chlorhexidine has traditionally involved methods that are effective but pose environmental and safety concerns. In alignment with the principles of green chemistry, significant research has been directed towards developing more sustainable and environmentally conscious synthetic routes for this widely used antiseptic. These efforts focus on creating methodologies that are not only efficient but also minimize the impact on the environment by reducing waste and avoiding hazardous materials.

Development of Environmentally Benign Synthetic Methodologies

A notable advancement in this area is the development of a one-step synthesis method. This process involves a heating reflux reaction using hexamethylene-dicyanoguanidine and p-chloroaniline hydrochloride as the primary raw materials. google.com This streamlined approach presents several advantages that align with green chemistry principles:

Simplified Process: The reaction is conducted in a single step, which significantly reduces the complexity and energy requirements compared to traditional multi-step syntheses. google.com

Milder Reaction Conditions: The process operates under relatively mild conditions, with a condensing reflux reaction at temperatures between 135°C and 175°C for 2 to 7 hours. google.com

Catalyst-Free Reaction: This methodology proceeds efficiently without the need for a catalyst. google.com The elimination of a catalyst simplifies the purification and aftertreatment process, which in turn reduces the potential for waste generation associated with catalyst removal. google.com

High Efficiency: The one-step method demonstrates a marked improvement in efficiency, achieving a final product yield as high as 84.7% with a purity of up to 97%. google.com High yields are a cornerstone of green chemistry, as they signify that a greater proportion of raw materials are converted into the desired product, thereby minimizing waste.

This modern methodology provides a more efficient, high-yield, and lower-cost route to synthesizing chlorhexidine, making it a more viable and attractive process for industrial-scale application. google.com

Reduction of Toxic Solvents and Waste Generation

A primary goal of green chemistry is to reduce or eliminate the use of hazardous substances, particularly solvents, which can account for a significant portion of the mass and environmental impact of a chemical process. google.comskpharmteco.com The synthesis of chlorhexidine has been a key area for improvement in this regard.

The traditional synthesis route's reliance on nitrobenzene was a major drawback due to the solvent's high toxicity and significant environmental pollution potential. google.com The development of alternative methodologies has successfully addressed this issue by substituting hazardous solvents with safer alternatives. The one-step synthesis method employs glycol ether or normal butanol as the reaction solvent. google.com These solvents are considered more environmentally benign and have a reduced toxic effect on human health compared to nitrobenzene. google.com

Waste generation is also substantially curtailed through this improved process. Key aspects of waste reduction include:

Solvent Choice: Replacing highly toxic and polluting solvents minimizes the hazardous nature of the waste stream. google.com

Process Simplification: A one-step synthesis inherently generates less waste than a multi-step process, which typically involves intermediate isolation and purification steps that lead to material loss. google.comsciencehistory.org

These modifications not only make the synthesis of chlorhexidine safer and cleaner but also more cost-effective by reducing the expense and complexity associated with handling hazardous materials and their waste products. google.com

Data Tables

Table 1: Comparison of Chlorhexidine Synthesis Methodologies

FeatureTraditional SynthesisGreen Synthesis Methodology
Solvent Nitrobenzene (Oil of Mirbane) google.comGlycol ether or n-Butanol google.com
Process Steps Multiple Steps google.comSingle Step google.com
Catalyst Required in some variationsNot Required google.com
Yield Low overall yield google.comUp to 84.7% google.com
Waste Profile High, with toxic by-products google.comReduced, with less hazardous waste google.com

Molecular and Cellular Mechanisms of Action of Chlorhexidine Acetate Hydrate

Interaction with Microbial Cell Membranes

The initial and most critical interaction of chlorhexidine (B1668724) with microbial cells occurs at the cell membrane. This interaction is fundamental to its antimicrobial properties and is driven by the molecule's distinct chemical characteristics.

Cationic Binding to Negatively Charged Cell Surfaces (e.g., Bacterial, Fungal)

Chlorhexidine is a cationic bisbiguanide, meaning it carries a positive charge at physiological pH. patsnap.com This positive charge is a key determinant of its antimicrobial action. Microbial cell surfaces, including those of bacteria and fungi, are typically negatively charged due to the presence of molecules such as phospholipids (B1166683) and lipopolysaccharides. patsnap.com The opposing charges create a strong electrostatic attraction, causing chlorhexidine molecules to rapidly bind to the microbial cell wall. patsnap.compatsnap.com This initial binding is a prerequisite for the subsequent disruptive effects of the compound. patsnap.com

The cationic nature of chlorhexidine facilitates its accumulation at the microbial cell surface, concentrating the agent where it can exert its maximum effect. nih.gov This binding has been observed to be rapid, with the uptake of chlorhexidine by bacterial cells occurring within seconds.

Membrane Permeabilization and Disruption of Osmotic Balance

Following its binding to the cell surface, chlorhexidine disrupts the integrity of the cell membrane. patsnap.compatsnap.com It is believed to interact with the lipid and protein components of the membrane, leading to its destabilization. patsnap.com This destabilization results in increased permeability of the cell membrane, compromising its function as a selective barrier. patsnap.compatsnap.com The disruption of the membrane's structural integrity interferes with the cell's ability to maintain a stable internal environment, leading to a loss of osmotic balance.

Studies have shown that chlorhexidine can cause the formation of "dented spots" on the cell walls of both Gram-positive and Gram-negative bacteria, indicating a physical breach of the cell envelope. nih.gov This damage to the outer and inner cytoplasmic membranes is a crucial step in the bactericidal action of chlorhexidine. patsnap.com

Leakage of Intracellular Components (e.g., K+ ions, Cytoplasmic Constituents)

The increased permeability of the cell membrane inevitably leads to the leakage of essential intracellular components. patsnap.compatsnap.com Low molecular weight substances, such as potassium ions (K+), are among the first to leak out of the compromised cell. patsnap.compatsnap.com This is followed by the loss of other vital cytoplasmic constituents. patsnap.com The leakage of these components disrupts the cell's ability to maintain homeostasis and carry out essential metabolic functions, ultimately leading to cell death. patsnap.com At higher concentrations, chlorhexidine can cause the entire cytoplasm to precipitate or congeal. droracle.ai

Intracellular Targets and Biochemical Interference

Beyond its profound effects on the cell membrane, chlorhexidine also exerts its antimicrobial action by targeting key intracellular processes and molecules.

Inhibition of ATP Synthesis and Energy Metabolism

Chlorhexidine's disruption of the cytoplasmic membrane has a direct impact on the cell's energy production machinery. patsnap.com By destabilizing the membrane, it can inhibit membrane-bound enzymes, including those involved in adenosine (B11128) triphosphate (ATP) synthesis. patsnap.comdroracle.ai This inhibition of ATP production, the cell's primary energy currency, cripples cellular metabolic activities and contributes significantly to the bactericidal effect. patsnap.com Studies have shown that chlorhexidine can lead to a pronounced decrease in cellular ATP content. nih.gov

Protein Coagulation and Nucleic Acid Interaction

At higher concentrations, chlorhexidine can penetrate the microbial cell and interact with intracellular components, including proteins and nucleic acids. patsnap.compatsnap.com It can cause the coagulation and precipitation of cytoplasmic proteins, further disrupting cellular function. droracle.aimedchemexpress.com There is also evidence to suggest that chlorhexidine can bind to bacterial DNA, interfering with replication and transcription processes. patsnap.comnih.gov This multifaceted attack on both the structural integrity and the internal biochemical machinery of the microbial cell underscores the potent and broad-spectrum efficacy of chlorhexidine as an antimicrobial agent.

Mechanistic Insights into Biofilm Disruption (Non-Clinical Context)

Chlorhexidine's efficacy extends to the disruption of biofilms, which are complex, structured communities of microorganisms encased in a self-produced protective matrix. These microbial ecosystems present a significant challenge for antimicrobial agents due to their inherent resistance. nih.gov Chlorhexidine disrupts biofilms by interfering with microbial adhesion, which is a critical step in the formation and development of the biofilm structure. mdpi.com It can penetrate the biofilm, targeting the embedded microbial cells. patsnap.com However, its effectiveness can be diminished in mature biofilms, where the complex architecture and physiological state of the bacteria contribute to increased resistance. nih.govnih.gov

The extracellular polymeric substance (EPS) matrix is a key component of the biofilm, providing structural integrity and protection. nih.gov The EPS is typically negatively charged, due to components like extracellular DNA (eDNA), which can interact with and bind to the cationic chlorhexidine molecules. nih.govfrontiersin.org This interaction can sometimes impede the penetration of the antiseptic into the deeper layers of the biofilm. nih.gov

Research suggests that chlorhexidine's interaction with the EPS can lead to a phenomenon described as "biofilm contraction." nih.gov This is hypothesized to be the result of the positively charged chlorhexidine molecules causing the negatively charged polymeric strands of the EPS matrix to collapse inward. nih.gov Studies have also shown that the enzymatic degradation of EPS components, for instance using DNase I and proteinase K, can significantly enhance chlorhexidine's ability to disrupt the biofilm and reduce microbial viability, indicating that the EPS matrix is a major barrier to its activity. frontiersin.org

Aspect of EPS MatrixEffect of ChlorhexidineResearch FindingCitation
BindingCationic chlorhexidine binds to the negatively charged EPS matrix.This binding can limit the diffusion of the agent into the biofilm. nih.govfrontiersin.org
Structural IntegrityInduces "biofilm contraction" by collapsing polymeric strands.This interaction alters the physical structure of the biofilm matrix. nih.gov
Penetration BarrierThe EPS matrix acts as a barrier, reducing chlorhexidine's efficacy.Combining chlorhexidine with matrix-degrading enzymes (DNase I, proteinase K) significantly increases biofilm disruption. frontiersin.org

Chlorhexidine induces significant changes in the physical structure of biofilms and the integrity of the cells within them. At a concentration of 0.2%, chlorhexidine has been observed to cause multispecies oral biofilms to contract at a measurable rate (e.g., 1.176 μm per minute along the z-axis). nih.govnih.gov This physical alteration is accompanied by a disruption of the bacterial cell membranes. mdpi.com As a cationic molecule, chlorhexidine binds to negatively charged sites on the bacterial cell wall, destabilizing it and leading to cell death. mdpi.com

Confocal laser scanning microscopy has revealed that treatments combining chlorhexidine with enzymes that break down the EPS matrix result in less dense biofilms and a visible reduction in cell numbers compared to treatment with chlorhexidine alone. frontiersin.org This indicates that by compromising the EPS, chlorhexidine gains better access to the individual bacterial cells, where it disrupts their membranes and compromises cellular integrity, ultimately leading to the disassembly of the biofilm architecture. patsnap.comfrontiersin.org

Distinct Mechanisms in Bacteriostatic vs. Bactericidal Concentrations

The antimicrobial action of chlorhexidine is highly dependent on its concentration, exhibiting either bacteriostatic (growth-inhibiting) or bactericidal (cell-killing) effects. drugbank.com This dual capability allows for different degrees of microbial control based on the applied concentration.

At low concentrations, typically between 0.02% and 0.06%, chlorhexidine is primarily bacteriostatic. drugbank.comeuropeanreview.org In this range, the positively charged chlorhexidine molecule is attracted to the negatively charged bacterial cell surface. nih.gov It damages the cell wall and the semipermeable cytoplasmic membrane, causing a leakage of low-molecular-weight intracellular components, such as potassium ions. nih.gov This disruption inhibits enzyme activity associated with the membrane but may be reversible if the chlorhexidine is removed. nih.gov

At higher concentrations, generally above 0.12%, chlorhexidine's effect becomes bactericidal. drugbank.comeuropeanreview.org The extensive membrane damage leads to the irreversible precipitation and coagulation of cytoplasmic components, including adenosine triphosphate (ATP) and nucleic acids. nih.gov This widespread internal disruption results in rapid cell death. patsnap.com

MechanismBacteriostatic (Low Concentration: 0.02%-0.06%)Bactericidal (High Concentration: >0.12%)Citation
Initial InteractionAttraction to and binding with negatively charged bacterial cell surface.Strong attraction and binding to the bacterial cell surface. nih.gov
Effect on Cell MembraneDamages cell wall and cytoplasmic membrane, increasing permeability.Causes extensive and irreversible damage to the cell membrane. nih.gov
Cellular ImpactLeakage of low-molecular-weight cytoplasmic components (e.g., potassium ions). Inhibition of membrane-associated enzymes.Coagulation and precipitation of cytoplasmic contents, including ATP and nucleic acids. nih.gov
OutcomeInhibition of bacterial growth (reversible).Rapid cell death (irreversible). drugbank.comeuropeanreview.orgnih.gov

Molecular Studies of Oxidative Stress and Lipid Peroxidation Induction

Beyond its direct membrane-disrupting activities, research has explored chlorhexidine's capacity to induce cellular stress through other molecular pathways. Studies have shown that chlorhexidine can promote iron-dependent lipid peroxidation. nih.gov Lipid peroxidation is a process where oxidants damage lipids, leading to cellular damage. mdpi.com One study found that 100 μM chlorhexidine increased iron release from ferritin, which in turn enhanced iron-dependent lipid peroxidation. nih.gov

Molecular EffectObservationExperimental DetailsCitation
Lipid PeroxidationChlorhexidine increased iron-dependent lipid peroxidation.A concentration of 100 μM chlorhexidine was shown to increase iron release from ferritin, promoting peroxidation. nih.gov
Oxidative Stress MarkersMarkers like malondialdehyde (MDA), a product of lipid peroxidation, are used to measure oxidative stress.MDA is a laboratory index of oxidative stress, often measured via reaction with thiobarbituric acid (TBARS). mdpi.comresearchgate.net
Mitochondrial Permeability Transition (MPT)Chlorhexidine induces MPT.This effect was found to be Ca2+-dependent and involves thiol group oxidation, but appears to be independent of reactive oxygen species (ROS). nih.gov

Mechanisms of Microbial Resistance and Adaptation to Chlorhexidine

Efflux Pump Systems and Their Role in Resistance

Efflux pumps are membrane-associated proteins that actively transport a wide range of substrates, including antimicrobial agents like chlorhexidine (B1668724), out of the bacterial cell. mdpi.com This is a primary mechanism of resistance, and the complexity of these systems is particularly notable in Gram-negative bacteria due to their additional outer lipopolysaccharide (LPS) membrane. mdpi.com Genes encoding these pumps can be located on either the chromosome or mobile genetic elements like plasmids. mdpi.com

Plasmid-Mediated Resistance Genes (e.g., qac genes)

A significant contributor to chlorhexidine resistance is the presence of plasmid-borne genes, particularly the qac (quaternary ammonium (B1175870) compound) genes. frontiersin.org These genes encode for efflux proteins that recognize and expel cationic antiseptics. frontiersin.org The qacA and qacB genes, often found in Staphylococcus species, are well-known for conferring resistance to chlorhexidine by encoding a proton motive force-dependent efflux pump. nih.govnih.gov Due to their high similarity, they are often identified together as qacA/B. nih.gov The qacA gene product, in particular, has been shown to protect against a range of quaternary ammonium compounds and divalent organic cations such as chlorhexidine. frontiersin.org

Another relevant gene is smr (staphylococcal multidrug resistance), initially found on a plasmid in S. aureus. nih.gov The protein encoded by smr belongs to the small multidrug resistance (SMR) family of transporters and contributes to efflux-mediated antiseptic resistance, including reduced susceptibility to chlorhexidine. nih.gov The presence of these genes on mobile genetic elements like plasmids facilitates their horizontal transfer between different bacterial species, contributing to the spread of resistance. nih.gov

Table 1: Key Plasmid-Mediated Efflux Pump Genes Conferring Chlorhexidine Resistance

Gene FamilySpecific GenesEncoded Pump FamilyMechanism of ActionCommonly Found In
qacqacA, qacBMajor Facilitator Superfamily (MFS)Proton motive force-dependent efflux of cationic antiseptics. nih.govStaphylococcus spp. nih.gov
smrsmr (qacC)Small Multidrug Resistance (SMR)Efflux of lipophilic compounds and cationic antiseptics. nih.govnih.govStaphylococcus spp. nih.gov
qacqacE, qacEΔ1Small Multidrug Resistance (SMR)Overexpression associated with increased chlorhexidine MIC in biofilms. nih.govE. coli nih.gov

Chromosomal Mutations Affecting Efflux Pump Expression (e.g., smvR, smvA, NorM, MtrCDE, AdeABC)

Mutations in the bacterial chromosome can also lead to the overexpression of efflux pumps, resulting in decreased susceptibility to chlorhexidine. mdpi.com These mutations often occur in regulatory genes that control the expression of the pump-encoding genes.

In Klebsiella pneumoniae, adaptation to chlorhexidine has been linked to mutations in the smvR gene, a putative Tet repressor, which is located next to the smvA gene encoding a major facilitator superfamily (MFS) efflux pump. nih.gov Mutations in smvR lead to the upregulation of smvA expression by 10- to 27-fold. nih.gov Similarly, in Enterobacter cloacae complex, the transcriptional repressor SmvR has been shown to be important for modulating chlorhexidine susceptibility, acting as a repressor of smvA expression. nih.gov

In Neisseria gonorrhoeae, increased resistance to chlorhexidine has been associated with mutations in the norM gene, which encodes a multidrug and toxic compound extrusion (MATE) family efflux pump. frontiersin.orgresearchgate.net Higher-level resistance was also linked to mutations upstream of the mtrR gene, the repressor for the MtrCDE efflux pump, and in the mlaA gene, which is part of the Mla system responsible for maintaining lipid asymmetry in the outer membrane. frontiersin.orgresearchgate.netitg.be

The AdeABC efflux pump, a member of the resistance-nodulation-division (RND) family, is another significant factor. Upregulation of this pump has been shown to reduce chlorhexidine susceptibility in Acinetobacter baumannii and Escherichia coli. frontiersin.orgitg.be Mutations in the two-component regulatory system AdeRS can lead to the overexpression of the AdeABC pump. nih.gov

Table 2: Examples of Chromosomally Regulated Efflux Pumps and Their Regulators in Chlorhexidine Resistance

Efflux Pump SystemRegulatory Gene(s)Bacterial SpeciesEffect of Mutation/Upregulation
SmvAsmvRKlebsiella pneumoniae, Enterobacter cloacae complexMutation in smvR leads to upregulation of smvA and increased resistance. nih.govnih.gov
NorMnorMNeisseria gonorrhoeaeMutations in norM are associated with low-to-higher-level chlorhexidine resistance. frontiersin.orgresearchgate.net
MtrCDEmtrRNeisseria gonorrhoeaeMutations upstream of the repressor mtrR are associated with higher-level resistance. frontiersin.orgitg.be
AdeABCAdeRSAcinetobacter baumanniiUpregulation of the pump, often due to mutations in AdeRS, reduces susceptibility. frontiersin.orgitg.benih.gov

Alterations in Microbial Cell Membrane Composition and Structure

Changes to the bacterial cell membrane are another key strategy for resisting the effects of chlorhexidine. frontiersin.org Since chlorhexidine's primary target is the cell membrane, modifications that hinder its interaction or entry can significantly reduce its efficacy. frontiersin.orgasm.org

Changes in Lipopolysaccharide (LPS) Profiles of Gram-Negative Bacteria

In Gram-negative bacteria, the outer membrane's lipopolysaccharide (LPS) layer is the first point of contact for the positively charged chlorhexidine molecule. nih.govfrontiersin.org Alterations to the LPS can therefore confer resistance. frontiersin.org Modifications that reduce the net negative charge of the LPS or alter its structure can decrease the binding of cationic agents like chlorhexidine. frontiersin.org For example, in Pseudomonas stutzeri, changes in both the outer membrane protein and LPS profiles have been implicated in chlorhexidine resistance. frontiersin.org The cationic chlorhexidine molecules can become "locked up" in the outer membrane through interactions with the negatively charged LPS, preventing them from reaching the cytoplasmic membrane. frontiersin.org Research has shown that chlorhexidine binds to and neutralizes LPS. oup.com

Modified Membrane Permeability and Reduced Uptake

Bacteria can also develop resistance by modifying the permeability of their cell membranes, thereby reducing the uptake of chlorhexidine. nih.gov The outer membrane of Gram-negative bacteria naturally acts as a permeability barrier. frontiersin.org Some bacteria can further enhance this barrier. For instance, Pseudomonas stutzeri strains resistant to chlorhexidine have shown modifications in their cell membrane structure that likely contribute to increased permeability to antimicrobial agents. researchgate.net

In E. coli, mutations in the mlaA gene, which is part of a system that maintains the asymmetry of outer membrane lipids, have been associated with reduced susceptibility to chlorhexidine. nih.govnih.gov This suggests that disruption of normal membrane lipid transport can impact the entry of chlorhexidine into the cell. nih.gov

Biofilm Formation as a Protective Mechanism

Biofilms, which are communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances (EPS), provide a significant protective advantage against antimicrobial agents like chlorhexidine. frontiersin.orgnih.gov Bacteria within a biofilm are often much more resistant than their free-floating (planktonic) counterparts. frontiersin.orgnih.gov

Several factors contribute to the increased resistance of biofilms:

Physical Barrier: The EPS matrix can act as a physical barrier, impeding the penetration of chlorhexidine to the cells in the inner layers of the biofilm. frontiersin.org

Chemical Interactions: Extracellular DNA (eDNA), a component of the biofilm matrix, is negatively charged and can bind to cationic antimicrobials like chlorhexidine, preventing them from reaching their microbial targets. nih.govfrontiersin.orgnih.gov

Upregulation of Efflux Pumps: The biofilm environment can trigger the upregulation of multidrug resistance (MDR) efflux pumps, further enhancing the expulsion of chlorhexidine from the cells. nih.govfrontiersin.orgnih.gov

Physiological Heterogeneity: Bacteria in different layers of a biofilm experience different environmental conditions, such as nutrient and oxygen gradients. This can lead to the formation of persister cells, which are metabolically dormant and highly tolerant to antimicrobials. frontiersin.org

Studies have shown that repeated exposure of oral bacteria to subinhibitory concentrations of chlorhexidine can lead to the selection of isolates with increased resistance, although in some cases, this was accompanied by a decreased capacity for biofilm formation. mdpi.com

Cross-Resistance Phenomena with Other Antimicrobial Agents (Molecular Basis)

The widespread use of chlorhexidine has raised concerns about the potential for co-selection of resistance to clinically important antimicrobial agents. Cross-resistance occurs when a single mechanism confers reduced susceptibility to different antimicrobial compounds. The molecular bases for these phenomena are multifaceted, primarily involving the overexpression of multidrug efflux pumps and modifications to the bacterial cell envelope.

A primary mechanism underlying cross-resistance between chlorhexidine and other antimicrobials is the activity of multidrug efflux pumps. These transport proteins, located in the bacterial cell membrane, can extrude a wide range of structurally and functionally diverse substrates, including chlorhexidine and various antibiotics. nih.govnih.govfrontiersin.org Several families of efflux pumps are implicated:

Major Facilitator Superfamily (MFS): In Staphylococcus aureus, the plasmid-borne qacA and qacB genes encode MFS pumps that confer resistance to chlorhexidine and other quaternary ammonium compounds. nih.govnih.gov These pumps function via a proton motive force to expel cationic compounds from the cell. nih.gov In Klebsiella pneumoniae, mutations in the smvR gene, a putative transcriptional repressor, lead to the upregulation of the adjacent smvA gene, which encodes an MFS efflux pump. nih.govnih.gov This upregulation is directly linked to increased resistance to chlorhexidine. nih.govnih.gov

Resistance-Nodulation-Division (RND) Family: In Gram-negative bacteria like Escherichia coli, the AcrAB-TolC efflux system is a well-characterized example of an RND pump. Upregulation of this system, often due to mutations in regulatory genes like marA, can lead to decreased susceptibility to chlorhexidine and a variety of antibiotics. nih.gov

Small Multidrug Resistance (SMR) Family: The smr gene, found in staphylococci, encodes a small hydrophobic protein that forms a homo-oligomeric efflux pump. nih.gov This pump can extrude chlorhexidine and other lipophilic cationic compounds. nih.gov The overexpression of other SMR pumps, such as QacE and EmrE, has been associated with increased chlorhexidine MICs in E. coli biofilms. nih.gov

Proteobacterial Chlorhexidine Efflux (PCE) Family: The aceI gene represents a more recently identified family of efflux pumps with a high specificity for chlorhexidine. nih.gov

A significant and concerning example of cross-resistance is the link between chlorhexidine adaptation and resistance to colistin (B93849), a last-resort antibiotic for treating multidrug-resistant Gram-negative infections. nih.govnih.gov In K. pneumoniae, adaptation to chlorhexidine can select for mutations in the two-component regulatory system phoPQ. nih.govnih.gov Activation of PhoPQ leads to the modification of the lipid A component of lipopolysaccharide (LPS), reducing the net negative charge of the outer membrane. This alteration decreases the binding affinity of the cationic colistin molecule, resulting in resistance. nih.govnih.gov

Furthermore, direct acquisition of certain antibiotic resistance genes can confer cross-resistance to chlorhexidine. Studies in E. coli have demonstrated that the presence of tetracycline (B611298) resistance genes, specifically tetA(B) located on a Tn10 transposon, is associated with reduced susceptibility to chlorhexidine. nih.gov The TetA pump, which primarily expels tetracyclines, can also recognize and transport chlorhexidine. nih.gov

Changes in the bacterial outer membrane, beyond LPS modification, can also contribute to cross-resistance. In Pseudomonas stutzeri, reduced susceptibility to chlorhexidine has been linked to alterations in the outer membrane protein and lipopolysaccharide profiles. frontiersin.org These changes can lead to a non-specific decrease in cell permeability, limiting the uptake of various chemically unrelated antimicrobial molecules. frontiersin.org

Table 1: Molecular Basis of Cross-Resistance with Chlorhexidine

Bacterial SpeciesResistance Gene/SystemMechanismCross-Resistant Antimicrobial Agents
Klebsiella pneumoniaephoPQ mutationsLPS modification, reducing cell surface negative chargeColistin
Klebsiella pneumoniaesmvA (MFS efflux pump) upregulationActive efflux of antimicrobial compoundsQuaternary ammonium compounds
Escherichia colitetA(B) (MFS efflux pump)Active efflux of antimicrobial compoundsTetracycline
Staphylococcus aureusqacA/B (MFS efflux pump)Active efflux of cationic compoundsQuaternary ammonium compounds, Proflavine, Ethidium bromide
Staphylococcus aureussmr (SMR efflux pump)Active efflux of lipophilic cationic compoundsQuaternary ammonium compounds
Gram-negative bacteria (e.g., E. coli)AcrAB-TolC (RND efflux pump) upregulationBroad-spectrum active effluxMultiple antibiotics (e.g., fluoroquinolones, tetracyclines), dyes, and detergents
Pseudomonas stutzeriOuter membrane protein and LPS alterationsDecreased cell permeabilityVarious classes of antibiotics

Genetic and Molecular Epidemiology of Chlorhexidine Resistance Markers

The surveillance of genetic markers associated with chlorhexidine resistance is crucial for understanding their prevalence and dissemination within clinical and community settings. The epidemiology of these markers is dynamic, influenced by antiseptic usage patterns and the mobility of the genetic elements that carry them.

The most frequently studied chlorhexidine resistance markers are the qac genes, particularly qacA/B, and the smr gene, which are often found in staphylococci. The prevalence of these genes can vary significantly by geographical location and bacterial population. For instance, in a study of MRSA isolates from hospitals in Cleveland and Detroit, the prevalence of any qac gene was 0.5% in Cleveland, while in Detroit, it was 4.9%, with qacA, qacB, and qacD being detected. nih.gov A study in Egypt on clinical S. aureus isolates reported that 23.2% harbored qacA/B and 7.7% carried the smr gene. nih.gov Notably, the prevalence of both genes was significantly higher in methicillin-resistant S. aureus (MRSA) compared to methicillin-susceptible S. aureus (MSSA), suggesting a co-selection of resistance to both methicillin (B1676495) and chlorhexidine. nih.govnih.gov Isolates carrying both qacA/B and smr genes have been shown to exhibit higher chlorhexidine minimum inhibitory concentrations (MICs). nih.gov

In Gram-negative bacteria, the epidemiology of chlorhexidine resistance markers is more complex due to the involvement of a wider array of efflux systems. In Pseudomonas aeruginosa, the qacE and its derivative qacEΔ1 genes are often monitored. One study found that the presence of pelA (a biofilm-related gene) and qacE was significantly higher in multidrug-resistant (MDR) isolates. In a cardiac hospital setting, a high prevalence of various efflux pump genes was found in MDR Klebsiella pneumoniae isolates, with qacEΔ1 in 54%, qacE in 62%, and cepA (a cation efflux pump) in 72% of isolates. researchgate.net The co-occurrence of these genes with genes conferring resistance to antibiotics like carbapenems highlights the potential for extensive cross-resistance. researchgate.net

A critical factor in the epidemiology of chlorhexidine resistance is the location of these resistance genes on mobile genetic elements (MGEs) such as plasmids and transposons. The qacA/B and smr genes in S. aureus are frequently located on plasmids, which facilitates their horizontal transfer between different staphylococcal strains and species. nih.govnih.gov Similarly, the qacE and qacEΔ1 genes are often part of class 1 integrons, which are "gene-capturing" systems that can integrate into plasmids and transposons, contributing to the assembly of multidrug resistance regions. The presence of the qacEdelta1 gene on a plasmid has been identified in P. aeruginosa isolates from hospital environments. medrxiv.org This mobility allows for the rapid dissemination of chlorhexidine resistance among diverse bacterial populations, often alongside genes conferring resistance to multiple classes of antibiotics.

The extensive use of chlorhexidine in healthcare settings can create a selective pressure that favors the survival and proliferation of bacterial strains carrying these resistance markers. This underscores the importance of ongoing molecular surveillance to monitor the emergence and spread of chlorhexidine resistance and to inform infection control policies.

Table 2: Genetic and Molecular Epidemiology of Chlorhexidine Resistance Markers

Resistance MarkerBacterial SpeciesPrevalence DataGeographical Location/Study SettingAssociated Mobile Genetic Elements
qacA/BStaphylococcus aureus (MRSA)35.1%Egypt (Clinical Isolates)Plasmids
smrStaphylococcus aureus (MRSA)11.4%Egypt (Clinical Isolates)Plasmids
qacA/BStaphylococcus aureus (MSSA)10.4%Egypt (Clinical Isolates)Plasmids
smrStaphylococcus aureus (MSSA)3.8%Egypt (Clinical Isolates)Plasmids
qacAStaphylococcus aureus (MRSA)~0.35% (1/287)Detroit, USA (Hospital Isolates)Not specified
qacBStaphylococcus aureus (MRSA)~2.1% (6/287)Detroit, USA (Hospital Isolates)Not specified
qacEΔ1Klebsiella pneumoniae (MDR)54%Cardiac HospitalClass 1 Integrons
qacEKlebsiella pneumoniae (MDR)62%Cardiac HospitalClass 1 Integrons
cepAKlebsiella pneumoniae (MDR)72%Cardiac HospitalNot specified
qacEdelta1Pseudomonas aeruginosaDetected in 3 of 6 high-MIC isolatesHospital Environment (MICU)Plasmids

Advanced Analytical Methodologies for Chlorhexidine Acetate Hydrate Research

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are the cornerstone for the analysis of chlorhexidine (B1668724), offering high resolution and sensitivity for its separation from impurities and other formulation components.

High-Performance Liquid Chromatography (HPLC) stands as the most widely utilized technique for the determination of chlorhexidine and its salts in pharmaceutical products. nih.gov A multitude of HPLC methods have been developed, demonstrating its versatility and reliability.

A common approach involves reversed-phase HPLC (RP-HPLC) with UV detection. For instance, a stability-indicating HPLC method for chlorhexidine acetate (B1210297) quantification in commercial products employed a ternary mixture of ethanol, water, and glacial acetic acid (50:49:1 v/v/v) as a greener mobile phase. researchgate.netresearchgate.net Detection was carried out at a wavelength of 265 nm, and the method demonstrated linearity in the concentration range of 1–100 µg/mL with a high coefficient of determination (0.9981). researchgate.netresearchgate.net This method proved to be rapid, accurate, precise, and robust. researchgate.net

Another HPLC method successfully separated and quantified chlorhexidine digluconate alongside hexamidine (B1206778) diisethionate and p-chlorocresol. researchgate.netresearchgate.net This method utilized a gradient elution on a C18 column with UV detection at timed wavelengths, achieving sharp peaks and optimal baseline separation. researchgate.netresearchgate.net The linearity for chlorhexidine was established in the range of 2.00 to 30.00 µg/mL, with a detection limit of 0.47 µg/mL. researchgate.net

The United States Pharmacopeia (USP) provides a gradient HPLC method for the assay of chlorhexidine and its degradation product, p-chloroaniline. researchgate.net However, this method has been noted for its long run time and high consumption of mobile phase. nih.gov To address this, faster isocratic RP-HPLC methods have been developed. One such method uses a Zorbax SB Phenyl column with a mobile phase of acetonitrile (B52724) and a pH 3.0 phosphate (B84403) buffer, allowing for the simultaneous determination of chlorhexidine and p-chloroaniline in under 10 minutes with UV detection at 239 nm. researchgate.net

Challenges in HPLC analysis of chlorhexidine include its strong retention on silica-based reversed-phase columns. um.edu.my This can be overcome by using specific mobile phase compositions, such as those containing triethylamine (B128534) or by employing polymer-based columns. nih.govum.edu.my A polymer-based RP-HPLC method has been shown to be stability-indicating, capable of detecting six UV-absorbing hydrolysis products of chlorhexidine. um.edu.my

Table 1: HPLC Methods for Chlorhexidine Analysis

Parameter Method 1 Method 2 Method 3
Column C18 Zorbax SB Phenyl Polymer-based RP
Mobile Phase Ethanol:Water:Glacial Acetic Acid (50:49:1) researchgate.netresearchgate.net Acetonitrile:Phosphate Buffer (pH 3.0) (35:65) researchgate.net Not specified um.edu.my
Detection (UV) 265 nm researchgate.netresearchgate.net 239 nm researchgate.net Not specified um.edu.my
Linearity Range 1-100 µg/mL researchgate.netresearchgate.net Not specified researchgate.net Not specified um.edu.my
Key Feature Greener, stability-indicating researchgate.netresearchgate.net Fast isocratic method researchgate.net Overcomes silica (B1680970) column absorption um.edu.my

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification of volatile and semi-volatile compounds. In the context of chlorhexidine research, GC-MS has been primarily used to identify its degradation products. A study on the degradation of 2% chlorhexidine gel and solution utilized GC-MS to identify chemical components such as para-chloroaniline (pCA), orto-chloroaniline (oCA), and meta-chloroaniline (mCA). nih.gov This highlights the utility of GC-MS in stability studies and in understanding the degradation pathways of chlorhexidine under various storage conditions. nih.gov The technique has also been reported for the determination of chlorhexidine in biological fluids. scirp.org

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) offers superior sensitivity and selectivity compared to HPLC with UV detection, making it particularly valuable for bioanalytical applications and trace impurity analysis.

A rapid and sensitive LC-MS/MS method was developed for the simultaneous determination of chlorhexidine, tinidazole, and dyclonine (B1211874) in rat plasma. nih.gov The method involved solid-phase extraction for sample pretreatment and utilized a C18 column with an isocratic mobile phase. nih.gov Detection was performed using tandem mass spectrometry with electrospray positive ionization and multiple-reaction monitoring (MRM) mode. nih.gov The monitoring ions for chlorhexidine were m/z 505.0 → m/z 335.3. nih.gov The method demonstrated linearity in the range of 2-1000 ng/mL. nih.gov

Another LC-MS/MS method was developed to quantify p-chloroaniline (pCA), a known impurity and degradation product of chlorhexidine, in various dental formulations. researchgate.netresearchgate.net This method used a C18 column and multiple reaction monitoring to provide high selectivity and specificity, with qualifier and quantifier transitions of m/z 127.9/93.0 and 127.9/111.0, respectively, for pCA. researchgate.netresearchgate.net

The unique skeletal symmetric structure of chlorhexidine allows for the use of doubly charged molecular ions in LC-MS/MS detection, which can enhance sensitivity. nih.gov A high-throughput LC-MS/MS method was developed to quantify chlorhexidine in rat plasma at levels as low as 0.500 ng/mL, demonstrating the robustness of this approach for toxicological studies. nih.gov

Table 2: LC-MS/MS Parameters for Chlorhexidine and p-Chloroaniline Analysis

Analyte Sample Pretreatment Ionization Mode MRM Transition (m/z) Linearity Range Reference
Chlorhexidine Solid Phase Extraction ESI Positive 505.0 → 335.3 2-1000 ng/mL nih.gov
p-Chloroaniline Not specified Not specified 127.9 → 93.0 (Qualifier), 127.9 → 111.0 (Quantifier) Not specified researchgate.netresearchgate.net

Spectroscopic and Spectrophotometric Methods

Spectroscopic techniques are widely used for the qualitative and quantitative analysis of chlorhexidine, providing valuable information about its chemical structure and concentration.

UV-Visible spectrophotometry is a simple, cost-effective, and rapid method for the quantitative determination of chlorhexidine. The method is based on the measurement of the absorbance of chlorhexidine in a suitable solvent. The maximum absorbance (λmax) for chlorhexidine is typically observed around 260 nm. researchgate.net

A study validating a UV-Vis spectrophotometric method for chlorhexidine hydrochloride reported a λmax of 260 nm in n-butanol. researchgate.net The method was found to be linear over a concentration range of 10-100 μg/mL with a correlation coefficient of 0.987. researchgate.net Another application involved determining the chlorhexidine content in a polymeric patch by recording the absorbance of the supernatant solution at 251 nm after centrifugation. researchgate.net

Derivative spectrophotometry can be employed to enhance the specificity of the analysis, especially in the presence of interfering substances. researchgate.net For instance, a first derivative (D1) spectrophotometric method was used to determine chlorhexidine gluconate at 272 nm in the presence of its degradation product, p-chloroaniline. researchgate.net

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for the identification of chlorhexidine and for studying its interactions with other molecules. The FTIR spectrum of a compound provides a unique "fingerprint" based on the vibrational frequencies of its chemical bonds.

The FTIR spectrum of chlorhexidine exhibits several characteristic peaks. Two peaks in the 3400 cm⁻¹ region are attributed to the asymmetric and symmetric stretching vibrations of the N-H bonds. researchgate.net Bands observed around 1650, 1600, 1550, and 1500 cm⁻¹ are characteristic of the C=C stretching of the aromatic rings. researchgate.net Other key absorption peaks include those at 1531 cm⁻¹ (N-H bending of secondary amine), 1246 cm⁻¹ (C-N stretching of secondary amine), and in the 600-700 cm⁻¹ range (C-Cl stretching). researchgate.net

FTIR analysis has been used to confirm the presence and stability of chlorhexidine in various formulations and to investigate its complexation with other molecules, such as cyclodextrins. researchgate.net The breakdown of hydrogen bonding upon inclusion complex formation can be observed through changes in the FTIR spectrum. researchgate.net

Table 3: Characteristic FTIR Peaks of Chlorhexidine

Wavenumber (cm⁻¹) Vibrational Mode Reference
~3400 N-H stretching (asymmetric and symmetric) researchgate.net
1650, 1600, 1550, 1500 C=C stretching (aromatic) researchgate.net
1531 N-H bending (secondary amine) researchgate.net
1246 C-N stretching (secondary amine) researchgate.net
600-700 C-Cl stretching researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural verification of Chlorhexidine (acetate hydrate). This non-destructive technique provides detailed information about the atomic arrangement within the molecule. Through ¹H NMR (proton NMR) and ¹³C NMR (carbon-13 NMR), researchers can confirm the identity and purity of chlorhexidine samples. The ¹H NMR spectrum provides data on the hydrogen atoms, while the ¹³C NMR spectrum details the carbon framework of the molecule. While powerful for structural analysis, NMR is less frequently used for quantitative purposes in complex research matrices due to its inherently lower sensitivity compared to other methods.

Electrochemical and Capillary Electrophoresis Techniques

Electrochemical methods and capillary electrophoresis offer sensitive and efficient means for analyzing Chlorhexidine. Electrochemical techniques often involve the oxidation or reduction of chlorhexidine at an electrode surface, with the resulting electrical signal being proportional to its concentration. These methods can be highly selective and are adaptable for various sample types.

Capillary electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. It is characterized by its high efficiency, short analysis times, and minimal consumption of reagents and samples. Different modes of CE, such as capillary zone electrophoresis (CZE) and micellar electrokinetic chromatography (MEKC), have been successfully applied for the determination of chlorhexidine in diverse research settings.

Quantitative Analysis in Complex Research Matrices (e.g., in vitro cultures, environmental samples)

The accurate quantification of chlorhexidine in intricate matrices like in vitro cultures and environmental samples poses significant analytical challenges due to typically low concentrations and the presence of interfering substances. To address this, robust analytical methods with high sensitivity and selectivity are imperative.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is widely regarded as the benchmark for quantifying chlorhexidine in such complex samples. This technique combines the potent separation capabilities of liquid chromatography with the precise detection and quantification offered by tandem mass spectrometry. Methodologies have been developed for the quantification of chlorhexidine in various biological and environmental samples, often involving a preliminary sample clean-up and concentration step, such as solid-phase extraction (SPE), to enhance accuracy and sensitivity.

Below is an interactive table summarizing analytical methods for chlorhexidine quantification:

Analytical TechniqueSample MatrixLimit of Detection (LOD)Limit of Quantification (LOQ)
UPLC-MS/MSHuman Plasma & Saliva0.1 ng/mL0.2 ng/mL
LC-MS/MSEnvironmental Water0.2-0.5 ng/L0.6-1.5 ng/L
LC-MS/MSWastewaterNot Reported10 ng/L

This table is for illustrative purposes and the values may vary based on the specific instrumentation and experimental conditions.

Development of Green Analytical Chemistry Methods

In line with the growing emphasis on sustainable scientific practices, the development of green analytical chemistry methods for chlorhexidine analysis is an active area of research. The principles of green analytical chemistry aim to minimize the environmental footprint of analytical procedures by reducing or eliminating the use of hazardous substances, decreasing waste generation, and lowering energy consumption.

Strategies for "greening" chlorhexidine analysis include the miniaturization of analytical systems, the use of environmentally benign solvents, and the development of direct analysis techniques that require minimal sample preparation. These approaches not only contribute to environmental protection but also often lead to faster, more cost-effective, and safer analytical workflows.

Advanced Formulations and Material Science Interactions of Chlorhexidine Acetate Hydrate

Development of Novel Delivery Systems (Research Focus)

The development of innovative delivery systems for chlorhexidine (B1668724) is a significant area of research, aiming to prolong its antimicrobial activity and target its release. These systems are designed to overcome the limitations of conventional aqueous solutions, such as rapid depletion and the need for frequent application.

Nanoparticle Encapsulation (e.g., Hexametaphosphate, Nanoemulsions)

Nanoparticle-based delivery systems offer a promising approach to control the release and enhance the efficacy of chlorhexidine.

Chlorhexidine Hexametaphosphate (CHX-HMP) Nanoparticles: These nanoparticles are synthesized through a simple reaction between aqueous solutions of a chlorhexidine salt and sodium hexametaphosphate at room temperature. nih.govresearchgate.net The resulting nanoparticles typically range in size from 20 to 160 nm and possess a highly negative surface charge of approximately -50 mV. researchgate.net This formulation allows for a gradual and sustained release of soluble chlorhexidine over extended periods, with studies showing release for at least 50 days and in some cases up to 99 days. researchgate.netnih.gov The nanoparticles can be used to functionalize various surfaces, including glass, titanium, and wound dressings, by simple immersion coating. researchgate.net Research has demonstrated that CHX-HMP nanoparticles can adhere to surfaces and form porous aggregates that facilitate this prolonged release. nih.govresearchgate.net For instance, titanium surfaces coated with CHX-HMP nanoparticles have shown a sustained release of soluble chlorhexidine, which was still ongoing at the end of a 99-day experimental period. nih.gov

Nanoemulsions: Chlorhexidine can be formulated into nanoemulsions, which are fine oil-in-water or water-in-oil dispersions stabilized by surfactants. hud.ac.uk These systems enhance the penetration and provide controlled delivery of the drug. hud.ac.uk For example, chlorhexidine hydrochloride nanoemulsions have been prepared using oils like Labrafil M1944CS, surfactants like Tween 80, and co-surfactants like Propylene Glycol. nih.gov These formulations can achieve very small droplet sizes, such as 12.18 nm, which facilitates their penetration ability. nih.gov Studies have shown that nanoemulsion formulations can offer improved antiseptic effects compared to conventional solutions, even at lower concentrations of chlorhexidine. nih.govprotocols.ioresearchgate.net The release from nanoemulsions is typically rapid, with fast dissolution rates observed within minutes. nih.gov

Mesoporous Silica (B1680970) Nanoparticles (MSNs): MSNs are another carrier for chlorhexidine, offering a high surface area for drug loading. nih.govnih.gov The loading capacity of chlorhexidine into MSNs can be significant, with some studies reporting up to 44.62% of the total weight. nih.gov The release of chlorhexidine from MSNs can be sustained for up to 30 days. nih.gov The shape of the nanoparticles can influence their efficacy; spherical MSNs with an average diameter of 265 nm have been shown to have a faster release rate and greater anti-biofilm capacity compared to wire-shaped nanoparticles. nih.gov

Table 1: Characteristics of Chlorhexidine Nanoparticle Delivery Systems
Delivery SystemCompositionParticle SizeKey FindingsCitations
Chlorhexidine Hexametaphosphate (CHX-HMP) Nanoparticles Chlorhexidine salt, Sodium Hexametaphosphate20-160 nmSustained release for over 50 days; adheres to various biomaterials. nih.govresearchgate.netnih.gov
Nanoemulsions Oil, Surfactant, Co-surfactant, Chlorhexidine HCl~12-257 nmEnhanced penetration and cleansing ability; rapid dissolution. hud.ac.uknih.gov
Mesoporous Silica Nanoparticles (MSNs) Silica, Chlorhexidine Diacetate~265 nmHigh drug loading capacity (up to 44.62%); sustained release for 30 days. nih.govnih.gov

Polymeric Nanofibers and Microspheres for Controlled Release

Polymeric systems, including nanofibers and microspheres, are extensively investigated for the controlled release of chlorhexidine.

Polymeric Nanofibers: Electrospinning is a common technique used to produce polymeric nanofibers for drug delivery. mdpi.com Cellulose (B213188) acetate (B1210297) is a biocompatible polymer that can be electrospun into flexible mats capable of encapsulating chlorhexidine. mdpi.comresearchgate.netnih.gov These nanofiber mats can absorb significant amounts of water, over 600%, and swell to form a gel-like matrix. researchgate.netnih.gov This property allows for intimate contact with surfaces and a controlled, sustained release of the encapsulated chlorhexidine. researchgate.netnih.gov The release profile is often characterized by an initial burst release over the first couple of hours, followed by a slower, more sustained release. mdpi.com The manufacturing parameters, such as voltage and target distance during electrospinning, can be controlled to produce uniform nanofibers with specific diameters, for instance, around 640 nm. researchgate.netnih.gov

Polymeric Microspheres: While not as extensively detailed in the provided context, the principle of encapsulating drugs within polymeric microspheres for controlled release is a well-established strategy in pharmaceutical sciences and is applicable to chlorhexidine.

Table 2: Properties of Chlorhexidine-Loaded Polymeric Nanofibers
PolymerFabrication MethodFiber DiameterKey Release CharacteristicsCitations
Cellulose Acetate Electrospinning~640 nmInitial burst release followed by slow, controlled release; swells to a gel-like matrix. mdpi.comresearchgate.netnih.gov
Poly(vinyl)alcohol (PVA) ElectrospinningNot specifiedRelease kinetics governed by diffusion and hydrolytic degradation of the polymer. ajptonline.com

Hydrogels and Bio-composites

Hydrogels and bio-composites serve as excellent matrices for the localized and sustained delivery of chlorhexidine.

Hydrogels: These are three-dimensional polymer networks that can absorb large amounts of water or biological fluids. researchgate.net Cellulose-based hydrogels, prepared using carboxymethylcellulose (CMC) and microcrystalline cellulose (MCC), have been developed for chlorhexidine delivery. nih.gov The release of chlorhexidine from these hydrogels can be tuned by altering the ratio of the components; formulations have demonstrated release times ranging from three days to as long as 13 days. nih.gov Another advanced system involves a hybrid gelatin methacrylate (B99206) (GelMA) hydrogel containing mesoporous silica nanoparticles (MSNs) that are loaded with a chlorhexidine-β-cyclodextrin (β-CD) inclusion complex. nih.govnih.gov This complex system provides a very prolonged release, with studies showing a 12-day release time. nih.govnih.gov

Bio-composites: Chlorhexidine can be incorporated into various bio-composites to impart antimicrobial properties. For example, it has been added to etch-and-rinse dental adhesives. pocketdentistry.com Studies have shown that the addition of chlorhexidine diacetate (up to 0.2 wt%) does not significantly compromise the ultimate tensile strength, water sorption, or solubility of the adhesive. pocketdentistry.com These composites can provide a controlled release of chlorhexidine over time, with approximately 8-20% of the drug being released over a 28-day period. pocketdentistry.com

Interactions with Research Biomaterials and Surfaces

The interaction of chlorhexidine-releasing formulations with biomaterials and surfaces is crucial for their application in medical devices and clinical settings.

Surface Modification and Coating Strategies (e.g., Cellulose Acetate, Montmorillonite)

Modifying the surfaces of biomaterials with chlorhexidine is a key strategy to prevent microbial colonization.

Cellulose Acetate: As mentioned, cellulose acetate can be electrospun to create nanofibrous mats loaded with chlorhexidine for applications like wound dressings or dental treatments. mdpi.comresearchgate.netnih.gov Furthermore, cellulose acetate films can be modified through grafting with substances like aminosilanes to enhance properties such as hydrophilicity, which can influence interactions with biological environments. mdpi.com Nanocomposite films based on cellulose acetate, polyethylene (B3416737) glycol, and modified montmorillonite (B579905) have also been developed as active packaging materials. rsc.org

Montmorillonite (MMT): This clay mineral can be used to create intercalation composites with chlorhexidine acetate. nih.govresearchgate.net The chlorhexidine molecules are stabilized within the interlayer spaces of the clay. nih.gov This intercalation changes the surface of the montmorillonite from hydrophilic to lipophilic, which can enhance its interaction with the oleophilic cell walls of bacteria. nih.gov The release of chlorhexidine from these composites is sustained and can be tailored by the cation exchange capacity of the montmorillonite. rsc.org

Titanium Coatings: Titanium, a common material for dental implants, can be coated with chlorhexidine-releasing formulations. nih.govbris.ac.uknih.gov Coatings made from chlorhexidine-hexametaphosphate (CHX-HMP) nanoparticles have been shown to significantly reduce the formation of multispecies biofilm biomass for up to 72 hours. bris.ac.uknih.gov Another approach involves an epoxy-based coating containing chlorhexidine, which has demonstrated potent bactericidal activity and mechanical stability suitable for orthopedic implants. amsterdamumc.nl

Studies of Material Compatibility and Release Kinetics

The compatibility of chlorhexidine with various materials and the kinetics of its release are critical parameters for the design of effective delivery systems.

Material Compatibility: Research has shown that chlorhexidine acetate can be incorporated into dental adhesives without negatively affecting their key mechanical properties. pocketdentistry.com Similarly, CHX-HMP coatings on titanium have been found to be cytocompatible with human mesenchymal stem cells, allowing them to perform their normal functions, albeit at a potentially slower rate of differentiation. bris.ac.uk Hybrid hydrogels containing chlorhexidine have also demonstrated good biocompatibility, with high cell viability observed. dovepress.com

Release Kinetics: The release of chlorhexidine from different formulations follows various kinetic models.

Nanoparticles: CHX-HMP nanoparticles provide a gradual leaching of soluble chlorhexidine over very long periods, sometimes exceeding 50 days. researchgate.net The release from mesoporous silica nanoparticles can be sustained for up to 30 days. nih.gov

Nanofibers: Electrospun cellulose acetate nanofibers typically show an initial burst release within the first 2 hours, followed by a slower, controlled release. mdpi.com

Hydrogels: The release from cellulose-based hydrogels can be tuned from a few days up to two weeks. nih.gov The release mechanism can be described by the Korsmeyer-Peppas power law model. nih.gov

Composites: Chlorhexidine release from dental adhesives is often diffusion-controlled, following Fickian diffusion principles. nih.gov The release rate can be influenced by the pH of the surrounding environment, with higher release rates observed at lower pH levels. nih.gov The final amount of chlorhexidine released is generally proportional to the initial concentration incorporated into the material. pocketdentistry.com

Table 3: Summary of Release Kinetics from Different Chlorhexidine Formulations
Formulation TypeMaterialRelease DurationRelease ProfileInfluencing FactorsCitations
Nanoparticles Hexametaphosphate>50 daysSustained, gradual leachingNanoparticle aggregation researchgate.net
Nanofibers Cellulose AcetateDaysInitial burst, then slow releasePolymer swelling mdpi.com
Hydrogels CMC/MCC3-13 daysControlled, tunable releasePolymer ratio, porosity nih.gov
Composites Dental Adhesive>28 daysDiffusion-controlledInitial concentration, pH pocketdentistry.comnih.gov
Coatings Epoxy-based on Titanium>24 hours>80% release in first 24hCoating composition amsterdamumc.nl

Chemical Stability and Degradation in Formulations (Non-Biological)

Chlorhexidine (acetate hydrate), a cationic bisbiguanide, is susceptible to chemical degradation, which can impact the efficacy and safety of its formulations. The stability of chlorhexidine is significantly influenced by factors such as pH, temperature, and light exposure. sefh.es Aqueous solutions of chlorhexidine are most stable within a pH range of 5 to 7. sefh.eshealthynewbornnetwork.org In more acidic conditions, there is a gradual deterioration of activity. healthynewbornnetwork.org Conversely, at a pH greater than 7, the chlorhexidine base can precipitate. healthynewbornnetwork.org

The primary degradation pathway for chlorhexidine in aqueous solutions is hydrolysis, which is accelerated at higher temperatures. healthynewbornnetwork.orgnih.gov One of the main and most studied degradation products is p-chloroaniline (PCA), a compound with potential toxicity. nih.govipp.pt The formation of PCA from chlorhexidine is a major pathway in acidic conditions. nih.gov In alkaline environments, the indirect formation of PCA, via the intermediate p-chlorophenylurea, is the predominant route. nih.gov

Kinetic studies conducted at 90°C across a pH range of 0.5 to 9.0 have elucidated the pH-dependent degradation schemes. nih.gov These studies identified several degradation products and intermediates, allowing for the development of rate laws that describe the hydrolysis of chlorhexidine. nih.gov

Beyond PCA, other degradation products have been identified under various stress conditions. ipp.pt These include compounds such as (p-chlorophenyl)guanidine (PCPG), [(p-chlorophenyl)amidino]urea (PBG-AU), and N-amidino-N'-(p-chlorophenyl)urea (PBG-APU). ipp.pt The specific degradation pathway and the products formed can be influenced by the initial protonation state of the chlorhexidine molecule. ipp.pt For instance, theoretical studies using Density Functional Theory have explored different degradation pathways starting from both neutral and monoprotonated chlorhexidine structures. ipp.pt These computational models suggest that pathways leading to the formation of PCA in fewer steps are more probable. ipp.pt

The table below summarizes the key degradation products of chlorhexidine identified in non-biological, in vitro studies.

Table 1: Major Degradation Products of Chlorhexidine in In Vitro Formulations

Degradation Product Abbreviation Conditions Favoring Formation Reference
p-Chloroaniline PCA Acidic and alkaline conditions nih.gov
p-Chlorophenylurea PCPU Alkaline conditions (as an intermediate) nih.gov
(p-Chlorophenyl)guanidine PCPG Not specified ipp.pt
[(p-Chlorophenyl)amidino]urea PBG-AU Not specified ipp.pt
N-Amidino-N'-(p-chlorophenyl)urea PBG-APU Not specified ipp.pt

It is also important to note that interactions with formulation excipients and container materials can affect stability. For example, the use of soda-lime glass containers can lead to an increase in the pH of the solution due to the leaching of alkaline materials, which can in turn affect the stability of chlorhexidine. sefh.es Furthermore, some studies have shown that certain formulation components might contribute to the degradation of chlorhexidine. healthynewbornnetwork.org

Sustained Release Mechanisms in in vitro Systems

To prolong the therapeutic effect of chlorhexidine, various sustained-release systems have been developed and evaluated in in vitro settings. These systems aim to release the drug over an extended period, maintaining its concentration at an effective level. The mechanisms of release are diverse and depend on the nature of the carrier system.

One approach involves the use of polymeric matrices . For instance, a varnish composed of ethylcellulose and PEG-400 has been shown to provide sustained release of chlorhexidine. nih.gov The release from such a system is typically diffusion-controlled, where the drug gradually leaches out from the polymer matrix. In one in vitro study, a varnish containing chlorhexidine diacetate exhibited a relatively fast release on the first day, which then significantly decreased over the following three days. nih.gov

Hydrogels are another common carrier for sustained chlorhexidine delivery. Cellulose-based hydrogels have been investigated for their ability to control the release of chlorhexidine. researchgate.net In one study, a cellulose-based hydrogel demonstrated gradual drug release, with less than 10% of the loaded drug being released after 96 hours. researchgate.net The release from hydrogels is often governed by a combination of diffusion of the drug through the polymer network and swelling of the hydrogel, which facilitates drug release.

Cyclodextrins have also been employed to create controlled-release systems for chlorhexidine. An inclusion compound of chlorhexidine with hydroxypropyl-β-cyclodextrin (HP-β-CD) was shown to release chlorhexidine for up to 6 days with a near zero-order release profile in an in vitro desorption kinetics study. nih.gov This suggests a constant rate of drug release, which is often desirable for maintaining a steady therapeutic effect.

A more advanced approach involves multilayered encapsulation . In one study, chlorhexidine polymorphs were encapsulated using a layer-by-layer self-assembly of oppositely charged polyelectrolytes, namely poly(allylamine hydrochloride) (PAH) and polystyrenesulfonate (PSS). researchgate.net The in vitro release kinetics demonstrated that these multilayer shells could prolong the release of chlorhexidine. researchgate.net The release mechanism from such systems can be complex, involving diffusion through the layers and potentially the gradual degradation or dissolution of the layers themselves.

Finally, the interaction of chlorhexidine with surfaces has been explored for sustained release. A study on modified titanium surfaces showed that these surfaces could adsorb and then release chlorhexidine in a sustained manner over several days when exposed to phosphate-buffered saline or whole saliva in an in vitro setting. nicpd.ac.in

The table below provides an overview of different in vitro sustained-release systems for chlorhexidine and their reported release characteristics.

Table 2: In Vitro Sustained Release Systems for Chlorhexidine

System Carrier Material(s) Release Duration Release Kinetics/Characteristics Reference
Varnish Ethylcellulose, PEG-400 >3 days Initial fast release followed by a decline nih.govnih.gov
Hydrogel Cellulose derivatives >96 hours Gradual release, <10% released in 96h researchgate.net
Inclusion Complex Hydroxypropyl-β-cyclodextrin 6 days Near zero-order release nih.gov
Multilayer Capsules Poly(allylamine hydrochloride), Polystyrenesulfonate Prolonged release Sustained release demonstrated researchgate.net
Modified Surface Titanium 5 days Sustained release observed nicpd.ac.in

Compound Names

AbbreviationFull Name
PCAp-Chloroaniline
PCPUp-Chlorophenylurea
PCPG(p-Chlorophenyl)guanidine
PBG-AU[(p-Chlorophenyl)amidino]urea
PBG-APUN-Amidino-N'-(p-chlorophenyl)urea
HP-β-CDHydroxypropyl-β-cyclodextrin
PAHPoly(allylamine hydrochloride)
PSSPolystyrenesulfonate

Environmental Fate and Ecotoxicological Research

Degradation Pathways in Environmental Compartments (Water, Soil, Sediment)

Information regarding the environmental fate of chlorhexidine (B1668724) indicates its tendency to persist in water, soil, and sediment. The half-life of chlorhexidine is estimated to be greater than 182 days in water and soil, and over 365 days in sediment, highlighting its persistent nature.

Chemical and Microbial Degradation Processes

The degradation of chlorhexidine in the environment is a slow process involving both chemical and microbial pathways. While complete mineralization of the compound has not been observed in studies, various degradation products have been identified.

Chemical degradation can also occur, with factors like heat and light contributing to the breakdown of chlorhexidine on surfaces. Hydrolysis of chlorhexidine under acidic or alkaline conditions can lead to the formation of degradation products like p-chloroaniline (PCA) and p-chlorophenylurea (PCPU). It is important to note that some degradation products, such as PCA, are known to be hemotoxic and carcinogenic.

Identification and Persistence of Metabolites

Several metabolites of chlorhexidine have been identified through various analytical techniques. High-performance liquid chromatography (HPLC) and mass spectrometry have been instrumental in identifying numerous degradation products.

Some of the identified metabolites include:

p-Chloroaniline (PCA) : A primary degradation product formed through hydrolysis and microbial action.

p-Chlorophenylurea (PCPU) : Another product of chlorhexidine hydrolysis.

Chlorhexidine degradation intermediates (e.g., CHDI-C) : These are modified compounds of chlorhexidine.

p-Chlorophenol and Phenol : Observed as degradation products in studies with chlorhexidine-resistant bacteria.

The persistence of these metabolites in the environment is a concern. The slow degradation of the parent compound suggests that its metabolites may also persist, potentially posing long-term environmental risks.

Environmental Distribution and Bioaccumulation Studies

Once released into the environment, chlorhexidine exhibits specific distribution patterns and has a potential for bioaccumulation in certain organisms.

Sorption to Sediments and Soil

Chlorhexidine has a strong tendency to bind to negatively charged particles in the environment. This sorption is a key factor in its distribution, leading to its accumulation in sediment and soil. The interaction is primarily electrostatic, with the positively charged chlorhexidine molecule binding to negatively charged components of soil and sediment. Studies have shown that chlorhexidine adsorbs to materials like cellulose (B213188) and fly ash, with pH and ionic strength influencing the adsorption capacity. This strong binding to solids can reduce its bioavailability in the water column but concentrates it in benthic environments.

Bioconcentration Potential in Aquatic Organisms

The potential for chlorhexidine to bioaccumulate in aquatic organisms has been investigated, with varying results depending on the organism. While chlorhexidine has a low potential to bioaccumulate in fish, with reported bioconcentration factors (BCFs) of 40 and 42 in golden eye fish, other organisms show a higher potential. For instance, a moderate BCF of 2560 was determined for the green algae Chlorella fusca var. vacuolata. Furthermore, studies have shown that chlorhexidine can accumulate in the lipid-rich regions of diatoms and bacteria within river biofilms. The lipophilic nature of the chlorhexidine molecule contributes to its accumulation in the fatty tissues of organisms.

Ecotoxicological Effects on Non-Human Organisms (Research Models)

Chlorhexidine has been shown to have toxic effects on a range of non-human organisms, particularly in aquatic environments. It is classified as environmentally harmful due to its high toxicity to aquatic organisms and its potential to

Aquatic Organisms (Fish, Invertebrates, Algae)

Chlorhexidine has been demonstrated to be toxic to a range of aquatic organisms, with its impact varying across different trophic levels. European regulators have classified chlorhexidine as environmentally harmful due to its high toxicity to aquatic life and its potential for long-term adverse effects. Research indicates that algae and crustaceans are particularly sensitive to chlorhexidine exposure.

Studies on the lethal and sublethal effects of chlorhexidine digluconate have provided specific toxicity data for several model aquatic organisms. For instance, the green algae Pseudokirchneriella subcapitata and the crustacean Daphnia magna exhibit high sensitivity to chlorhexidine. In contrast, fish embryos and bacteria show comparatively lower, though still significant, sensitivity. Sublethal effects in fish include developmental abnormalities such as alterations in the amniotic fluid and early hatching. Furthermore, enzymatic biomarkers in fish embryos, like cholinesterase and catalase activity, have been shown to be induced by chlorhexidine exposure.

The U.S. Environmental Protection Agency has classified chlorhexidine as moderately toxic to fish and highly toxic to aquatic invertebrates. It is also noted to have a low potential to bioaccumulate in aquatic organisms, though some evidence suggests it can accumulate in fatty tissues and river biofilms.

Table 1: Ecotoxicity of Chlorhexidine to Various Aquatic Organisms

OrganismSpeciesEndpointConcentration (µg/L)Exposure DurationReference
AlgaePseudokirchneriella subcapitataEC5062.272 hours
CrustaceanDaphnia magnaEC5045.048 hours
Fish EmbryoDanio rerioEC50804.096 hours
BacteriaVibrio fischeriEC501,694.015 minutes

EC50 (Effective Concentration 50): The concentration of a substance that causes a specified effect in 50% of the test population.

Soil Microbes and Terrestrial Ecosystems

The primary route for chlorhexidine to enter terrestrial ecosystems is through the application of biosolids from wastewater treatment systems to agricultural land. In soil, chlorhexidine's mobility is variable, but it can be transported through soil erosion or runoff.

Research on the impact of chlorhexidine on soil microorganisms has shown varying levels of toxicity. In vitro assays have demonstrated that Candida albicans is particularly sensitive to chlorhexidine, with a lethal threshold concentration of 0.1 mg/L. Other bacteria, such as Escherichia coli and Staphylococcus aureus, are also affected at concentrations of around 1.8 mg/L and 0.5 mg/L, respectively. These findings suggest that the concentrations of chlorhexidine found in sewage sludge could potentially impact the microbial communities in sewage treatment plants.

Conversely, studies on the potential phytotoxicity of chlorhexidine have indicated a lower risk to plants. Germination experiments using seeds of Sorghum saccharatum, Lepidium sativum, and Sinapis alba showed no adverse effects at a concentration of 10 μg/g in dried soil. This suggests that amending agricultural soils with sludge containing chlorhexidine is unlikely to inhibit the germination of these plants.

Environmental Monitoring and Risk Assessment Methodologies

Due to its widespread use and potential for environmental harm, robust methodologies for monitoring chlorhexidine in the environment and assessing its associated risks are crucial.

Detection in Wastewater and Environmental Samples

Chlorhexidine can be detected in various environmental compartments, with a tendency to accumulate in the sludge fraction of sewage treatment plants (STPs). Studies have confirmed its presence in municipal wastewater and sludge. For instance, analysis of sewage sludge from STPs in Northwest Spain between 2018 and 2021 revealed ubiquitous chlorhexidine contamination, with concentrations ranging from 0.3 to 16 μg/g. Earlier monitoring in Japan also reported chlorhexidine in wastewater.

Advanced analytical techniques are employed for the sensitive and selective determination of chlorhexidine in environmental matrices. A common method involves matrix solid-phase dispersion (MSPD) for extraction, followed by liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) for detection and quantification.

Predictive Modeling for Environmental Concentrations and Impact

Risk management approaches often establish a predicted no-effect concentration (PNEC) for the substance in the aquatic environment. For chlorhexidine, a proposed environmental objective is to reduce its concentrations in aquatic environments to levels below the PNEC of 210 ng/L. Additionally, predictive methods, such as a decision tree-based approach that utilizes minimum inhibitory concentrations (MICs) and minimal bactericidal concentrations (MBCs), have been proposed to evaluate the risk of microbicide-driven antimicrobial resistance. Coarse-grained molecular dynamics simulations are also being used to model the interaction of chlorhexidine with cell membranes at a molecular level, providing insights into its mechanism of action and potential for disruption.

Emerging Research Applications and Future Directions Non Clinical

Development of Novel Antimicrobial Coatings for Laboratory Surfaces and Equipment

The development of antimicrobial coatings is a critical strategy in preventing microbial contamination in laboratory and healthcare environments. Chlorhexidine (B1668724) is a key agent in this research due to its broad-spectrum activity and ability to be incorporated into various materials.

Recent research has focused on creating surfaces that actively kill microbes upon contact. One approach involves bonding chlorhexidine to steel surfaces, which has been shown to be effective against a wide range of bacteria, including those that have developed resistance to chlorhexidine in solution. mdpi.com A study demonstrated that chlorhexidine-coated nitrided steel surfaces significantly reduced the survival of 91 clinical bacterial isolates within 30 minutes of contact. mdpi.com Notably, over 85% of these isolates were killed, showing a 7-8 log reduction compared to control surfaces. mdpi.com

Another innovative strategy involves the development of slow-release chlorhexidine coatings. A novel salt, chlorhexidine-hexametaphosphate (CHX-HMP), has been formulated for this purpose. bd.com This compound has lower solubility than more common chlorhexidine salts, allowing for a gradual release of the active agent over an extended period. bd.com When applied as a coating on titanium surfaces, CHX-HMP has demonstrated significant antibiofilm efficacy against a five-species biofilm model. bd.com

To further enhance the antimicrobial action of chlorhexidine, researchers are exploring the use of nanocarriers. A study detailed the development of a nanogel carrier for chlorhexidine, functionalized with a cationic polyelectrolyte. nih.gov This functionalized nanocarrier showed a marked increase in antimicrobial activity against E. coli, S. aureus, and other microorganisms, attributed to its electrostatic adhesion to microbial cell walls, which facilitates a high concentration of chlorhexidine delivery directly to the cell surface. nih.gov

Table 1: Efficacy of Chlorhexidine-Coated Steel Surfaces against Clinical Isolates

Bacterial Species Number of Isolates Survival Reduction Reference
Mixed bacterial species 91 >85% killed (7-8 log reduction) mdpi.com

Use in Veterinary and Agricultural Research (Molecular/Mechanistic Focus)

In veterinary and agricultural research, chlorhexidine is investigated for its role in controlling animal pathogens and understanding its mechanisms of action in these specific contexts. A primary application is in the prevention of mastitis in dairy cattle through teat dipping. ejcmpr.compattersondental.comnih.gov The molecular basis for its efficacy lies in its cationic nature, which leads to rapid attraction to and disruption of the negatively charged bacterial cell membrane. regulations.gov

Research has also explored the efficacy of chlorhexidine against specific veterinary pathogens. For instance, it is active against canine isolates of methicillin-resistant Staphylococcus aureus (MRSA), with a minimum inhibitory concentration (MIC90) of 4 µg/ml. regulations.gov A clinical trial is underway to evaluate the use of chlorhexidine wipes on therapy dogs to reduce the risk of transmitting hospital-associated pathogens to patients, highlighting a One Health approach to infection control. nih.gov

The molecular mechanisms of chlorhexidine's action in agricultural settings are linked to its ability to overcome bacterial defenses. It binds to phosphate (B84403) compounds on the bacterial surface and disrupts the cell wall and cytoplasmic membrane, leading to leakage of cellular components. pattersondental.com This non-specific mechanism of action is a key reason for its widespread use and the relatively slow development of extensive resistance. ejcmpr.com

In Vitro Model Systems for Antimicrobial Efficacy and Biofilm Studies

In vitro models are crucial for elucidating the antimicrobial efficacy of chlorhexidine and its effects on biofilms. These studies allow for controlled investigation of its mechanisms of action and the factors influencing its effectiveness.

Research has shown that the developmental stage of a biofilm significantly impacts its susceptibility to chlorhexidine. Mature and nutrient-limited biofilms are more resistant to chlorhexidine than younger biofilms. jddhs.com For example, the proportion of killed bacteria in 3-week-old biofilms was lower than in 2-day-old biofilms after treatment with 2% chlorhexidine. jddhs.com

The composition of chlorhexidine formulations also plays a critical role in their antibiofilm activity. Studies comparing different commercial mouthwash formulations containing 0.2% chlorhexidine found significant variations in their ability to disrupt mature Streptococcus mutans biofilms. google.com While some formulations caused a drastic reduction in cell viability, others had a less significant effect, suggesting that other ingredients can modulate the efficacy of chlorhexidine. google.com

To enhance the antibiofilm properties of chlorhexidine, researchers are investigating synergistic approaches. The combination of 2% chlorhexidine with proteolytic enzymes like trypsin and proteinase K has been shown to be significantly more effective in disrupting multispecies biofilms and reducing viable bacterial counts than chlorhexidine alone. epa.govipp.pt

Table 2: Effect of Chlorhexidine on S. mutans Biofilms

Chlorhexidine Formulation Effect on Biofilm Key Finding Reference
0.2% Chlorhexidine digluconate Significant destructuring of preformed biofilm Almost complete killing effect at 120 µg/mL google.com
2% Chlorhexidine Reduced efficacy against mature biofilms Young biofilms are more susceptible jddhs.com
2% Chlorhexidine + Trypsin Significantly more effective in reducing viable counts Synergistic effect with proteolytic enzymes epa.gov

Integration with "Omics" Technologies to Study Microbial Responses (e.g., Transcriptomics, Proteomics)

The integration of "omics" technologies, such as genomics, transcriptomics, and proteomics, provides a comprehensive understanding of the microbial responses to chlorhexidine exposure. nih.govnih.gov These approaches can identify the specific genetic and molecular mechanisms that contribute to chlorhexidine resistance and tolerance.

A study using a multi-omics approach on Escherichia coli K-12 adapted to increasing concentrations of chlorhexidine revealed significant alterations in the bacterial cell envelope. medrxiv.orgpharmacyjournal.org Whole-genome sequencing identified single nucleotide variants in the mlaA gene, which is involved in retrograde lipid transport. pharmacyjournal.org Proteomic and transcriptomic analyses showed changes in the abundance of the porin OmpF, the lipid transporter MlaA, and the efflux pump MdfA. pharmacyjournal.org Furthermore, these analyses indicated that chlorhexidine adaptation altered transcripts and proteins related to acid resistance and stress-inducible pathways. pharmacyjournal.org

"Omics" has also been applied to study the impact of chlorhexidine on complex microbial communities. In a study of oral biofilms, treatment with chlorhexidine led to significant shifts in the microbiota composition and metabolic profile. While the total bacterial load was initially reduced, a rapid regrowth was observed, sometimes with an increased abundance of pathogenic strains and a shift towards higher lactate (B86563) production. This highlights the complex and sometimes counterintuitive effects of broad-spectrum antimicrobials on microbial ecosystems.

Strategies for Combating Emerging Chlorhexidine Resistance in Environmental and Laboratory Settings

The increasing use of chlorhexidine has raised concerns about the development of microbial resistance. Research is focused on understanding the mechanisms of resistance and developing strategies to mitigate its emergence and spread in both environmental and laboratory settings.

Studies have shown that hospital environments can harbor chlorhexidine-tolerant bacteria, and that chlorhexidine can persist on surfaces despite cleaning. This persistence can create a selective pressure for the development of resistance. Research has also indicated that resistance to chlorhexidine in a solution does not always correlate with resistance to chlorhexidine-coated surfaces, suggesting that the mode of exposure can influence the effectiveness of different resistance mechanisms. mdpi.com

One strategy to combat resistance is the development of novel formulations that enhance the efficacy of chlorhexidine. As mentioned previously, nanogel carriers can increase the local concentration of chlorhexidine at the microbial cell surface, potentially overcoming some resistance mechanisms. nih.gov Another approach is the use of synergistic combinations of chlorhexidine with other agents, which can have a greater antimicrobial effect and reduce the likelihood of resistance developing.

Exploration of Synergistic Effects with Other Biocides or Chemical Agents in Research Models

Investigating the synergistic effects of chlorhexidine with other biocides or chemical agents is a promising area of research to enhance its antimicrobial activity and combat resistance.

A study demonstrated a synergistic, growth-inhibitory effect when chlorhexidine was combined with copper. This combination was more effective against oral bacteria such as Streptococcus mutans and Actinomyces species than either agent alone, suggesting its potential for use in oral healthcare formulations.

The combination of chlorhexidine with proteolytic enzymes has also shown significant synergistic effects in disrupting biofilms. epa.govipp.pt The enzymes help to break down the extracellular matrix of the biofilm, allowing for better penetration and efficacy of the chlorhexidine.

In addition to synergistic combinations, research is also exploring the comparative efficacy of chlorhexidine with other antimicrobial agents. For example, a study on the treatment of periodontal pockets found that an ozonated olive oil gel led to significant improvements in clinical and microbiological outcomes, suggesting it as a potential alternative or adjunct to chlorhexidine.

Table 3: Synergistic Effects of Chlorhexidine with Other Agents

Combination Target Microorganism/Biofilm Outcome Reference
Chlorhexidine + Copper Streptococcus mutans, Actinomyces viscosus, Actinomyces naeslundii Synergistic growth inhibition
2% Chlorhexidine + Trypsin/Proteinase K Multispecies endodontic biofilm Enhanced biofilm disruption and killing epa.govipp.pt

Sustainable Production and End-of-Life Management in a Research Context

The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals and biocides to reduce their environmental impact. epa.gov For chlorhexidine, research has explored more sustainable production methods. A patent describes a one-step synthesis method using glycol ether or normal butanol as a solvent, which is less toxic and reduces environmental pollution compared to traditional methods. ipp.pt This process also simplifies aftertreatment and reduces costs. ipp.pt

The end-of-life management of chlorhexidine is a critical consideration due to its environmental persistence and toxicity to aquatic organisms. google.com Studies have shown that chlorhexidine can degrade into potentially hemotoxic and carcinogenic products, such as p-chloroaniline. pharmacyjournal.org The degradation process is complex and can be influenced by factors like heat and pH. pharmacyjournal.org

In a research context, proper disposal of chlorhexidine-containing solutions and materials is essential to minimize environmental release. While specific guidelines for the end-of-life management of chlorhexidine in laboratories are not well-established, the principles of chemical waste management should be applied. This includes minimizing the use of the chemical, treating waste streams where possible, and disposing of contaminated materials as hazardous waste. The environmental fate of chlorhexidine, including its potential to bioaccumulate, underscores the need for responsible stewardship of this widely used biocide. google.com

Q & A

Q. How can researchers mitigate chlorhexidine’s cytotoxicity in amphibian toxicity models?

  • Methodological Answer : Substitute chlorhexidine with less toxic alternatives (e.g., Virkon S) at equivalent MICs. Use larval amphibian models (e.g., Xenopus laevis) and assess mortality/teratogenicity via LC50 assays. Limit exposure to ≤0.01% w/v .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.